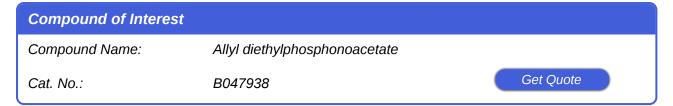


Allyl Diethylphosphonoacetate: A Comprehensive Spectroscopic Guide

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For Immediate Release

This technical guide provides a detailed analysis of the spectral data for **allyl diethylphosphonoacetate**, a key reagent in various organic synthesis reactions, including the Horner-Wadsworth-Emmons olefination. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Summary of Spectroscopic Data

The following tables summarize the key spectral data for **allyl diethylphosphonoacetate**, including ¹H NMR, ¹³C NMR, ³¹P NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)



| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) Hz | Assignment |
|--------------------|--------------|--------------------------------------|--------------------------------------|
| 5.98 - 5.85 | m | -CH=CH2 | |
| 5.35 - 5.23 | m | -CH=CH2 | |
| 4.61 | d | 5.6 | O-CH2-CH=CH2 |
| 4.19 - 4.10 | m | P-O-CH ₂ -CH ₃ | |
| 2.98 | d | 21.7 | P-CH ₂ -C=O |
| 1.32 | t | 7.1 | P-O-CH ₂ -CH ₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment | |
|------------------------|---------------------------------------|--|
| 166.5 (d, J = 5.9 Hz) | C=O | |
| 131.5 | -CH=CH ₂ | |
| 119.2 | -CH=CH ₂ | |
| 65.8 | O-CH ₂ -CH=CH ₂ | |
| 62.9 (d, J = 6.4 Hz) | P-O-CH ₂ -CH ₃ | |
| 34.5 (d, J = 133.0 Hz) | P-CH ₂ -C=O | |
| 16.3 (d, J = 6.0 Hz) | P-O-CH ₂ -CH ₃ | |

³¹P NMR (Phosphorus-31 NMR)

| Chemical Shift (δ) ppm | Assignment |
|------------------------|--------------------------|
| 19.5 | (EtO) ₂ P(O)- |

Infrared (IR) Spectroscopy



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--------------------------|
| 2985 | Medium | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1647 | Medium | C=C stretch (alkene) |
| 1255 | Strong | P=O stretch |
| 1025 | Strong | P-O-C stretch |
| 928 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 236 | 15 | [M]+ |
| 195 | 100 | [M - C₃H₅O]+ |
| 167 | 85 | [M - C ₃ H ₅ O ₂ - H] ⁺ |
| 139 | 95 | [P(O)(OEt) ₂] ⁺ |
| 111 | 40 | [P(O)(OEt)(OH)]+ |
| 81 | 60 | [P(O)(OH) ₂] ⁺ |
| 41 | 55 | [C ₃ H ₅] ⁺ |

Experimental Protocols

The acquisition of high-quality spectral data is fundamental for accurate compound characterization. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **allyl diethylphosphonoacetate** in a suitable deuterated solvent, such as chloroform-d (CDCl₃), is prepared at a concentration of approximately 10-20 mg/mL. The solution is transferred to a 5 mm NMR tube.



- ¹H NMR: Spectra are typically acquired on a 300 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
- 13C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A 90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 512-1024) are used to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
- ³¹P NMR: Spectra can be acquired with or without proton decoupling. A 90-degree pulse width and a relaxation delay of 5 seconds are common parameters. 85% phosphoric acid is used as an external standard (0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of liquid samples like **allyl diethylphosphonoacetate**. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

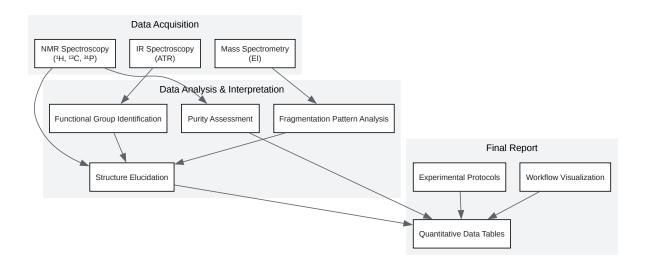
Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of volatile organic compounds. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of the spectral data for **allyl diethylphosphonoacetate**.





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Caption: Workflow for the spectral analysis of allyl diethylphosphonoacetate.

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